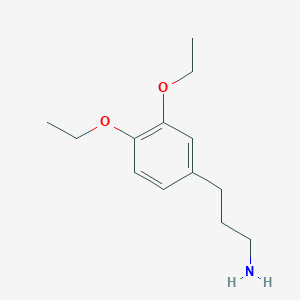

3-(3,4-Diethoxyphenyl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-Diethoxyphenyl)propan-1-amine, also known as DEPAP, is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol. This compound is characterized by the presence of a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, and a propan-1-amine chain.

Méthodes De Préparation

The synthesis of 3-(3,4-Diethoxyphenyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive approach for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high conversion rates and enantiomeric excess .

Analyse Des Réactions Chimiques

3-(3,4-Diethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ethoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3-(3,4-Diethoxyphenyl)propan-1-amine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound’s structural similarity to certain bioactive molecules makes it a valuable tool in biological research for studying receptor interactions and enzyme activities.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(3,4-Diethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is likely to interact with receptors or enzymes due to its structural features. The compound’s effects may be mediated through binding to these targets, leading to modulation of biological activities.

Comparaison Avec Des Composés Similaires

3-(3,4-Diethoxyphenyl)propan-1-amine can be compared with similar compounds such as 3-(3,4-dimethoxyphenyl)propan-1-amine . Both compounds share a similar phenylpropanamine structure but differ in the substituents on the phenyl ring. The presence of ethoxy groups in this compound may impart different chemical and biological properties compared to the methoxy-substituted analog.

Similar compounds include:

- 3-(3,4-dimethoxyphenyl)propan-1-amine

- 1-(3,4-dimethoxyphenyl)propan-2-amine

- 3-(3,4-dimethoxyphenyl)propanoic acid

Activité Biologique

3-(3,4-Diethoxyphenyl)propan-1-amine, also known by its CAS number 878684-94-7, is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H19N1O2

- Molecular Weight : 221.30 g/mol

The compound features a propanamine backbone with a diethoxy-substituted phenyl group, which plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which is significant for its potential antidepressant effects. Additionally, it may influence dopaminergic pathways, which are critical in mood regulation and cognitive functions.

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like properties in animal models. In a study conducted on mice, the compound was administered at varying doses (10 mg/kg to 30 mg/kg), demonstrating a significant reduction in immobility time in the forced swim test—an indicator of antidepressant activity. The results suggested that the compound could enhance serotonergic and noradrenergic signaling pathways, contributing to its efficacy as an antidepressant .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of antioxidant enzyme activity and inhibition of pro-apoptotic factors .

Comparative Biological Activity

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(4-Ethoxyphenyl)propan-1-amine | Ethoxy-substituted | Moderate antidepressant effects |

| 3-(2-Methylphenyl)propan-1-amine | Methyl-substituted | Mild neuroprotective effects |

| 4-(3,4-Dimethoxyphenyl)butan-2-one | Dimethoxy-substituted | Stronger SSRI properties |

Case Studies and Research Findings

Several studies have focused on the pharmacological profile of this compound:

- Antidepressant Effects : A study published in Pharmacology Biochemistry and Behavior highlighted the compound's ability to reduce depressive-like behavior in rodent models through serotonin receptor modulation .

- Neuroprotective Properties : Research published in Neuroscience Letters demonstrated that the compound could significantly reduce neuronal cell death in models of oxidative stress .

- Potential Side Effects : Toxicological assessments indicated that at therapeutic doses, the compound does not induce significant side effects or toxicity in animal models .

Propriétés

IUPAC Name |

3-(3,4-diethoxyphenyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-3-15-12-8-7-11(6-5-9-14)10-13(12)16-4-2/h7-8,10H,3-6,9,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIRKPVYZTYOTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCCN)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424604 |

Source

|

| Record name | 3-(3,4-Diethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878684-94-7 |

Source

|

| Record name | 3-(3,4-Diethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.